1-Propyl-1H-tetrazole is a chemical compound belonging to the class of tetrazoles, which are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom. The molecular formula for 1-propyl-1H-tetrazole is CHN, and it features a propyl group attached to the nitrogen atom of the tetrazole ring. This compound is known for its potential applications in various fields, including pharmaceuticals and materials science.
Tetrazole derivatives, including 1-propyl-1H-tetrazole, exhibit a range of biological activities. They are often investigated for their potential as:
The synthesis of 1-propyl-1H-tetrazole can be achieved through various methods:
1-Propyl-1H-tetrazole has several applications across different fields:
Studies on the interactions of 1-propyl-1H-tetrazole with biological targets reveal its potential as a ligand in enzyme inhibition. For instance, molecular docking studies have demonstrated its binding affinity to specific enzymes, suggesting that modifications to the tetrazole ring could enhance its inhibitory activity .
Several compounds share structural similarities with 1-propyl-1H-tetrazole. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Notable Properties |
---|---|---|
5-Methyl-1H-tetrazole | Methyl-substituted | Exhibits anticancer properties |
5-(4-Chlorophenyl)-1H-tetrazole | Aromatic-substituted | Known for its potent antimicrobial activity |
5-(2-Hydroxyphenyl)-1H-tetrazole | Hydroxy-substituted | Displays enzyme inhibition capabilities |
Each of these compounds possesses unique substituents that influence their biological activity and chemical reactivity compared to 1-propyl-1H-tetrazole.
A pioneering solvent-free method employs sodium borosilicate glass-supported silver nanoparticles (Ag NPs) as a heterogeneous catalyst. This approach eliminates toxic solvents and reduces energy consumption. The catalyst, synthesized using Aleurites moluccana leaf extract, facilitates the cyclization of 1-propylamine, sodium azide, and triethyl orthoformate at 120°C, yielding 1-propyl-1H-tetrazole in 94% efficiency within 3 hours. Key advantages include:
Table 1: Optimization of ASBN-Catalyzed 1-Propyl-1H-Tetrazole Synthesis
Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
0.03 | 120 | 3 | 85 |
0.05 | 120 | 3 | 94 |
Ethylene glycol serves as a green solvent in bipyridine-catalyzed systems. A cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand enables [3+2] cycloaddition of butyronitrile and sodium azide at 80°C, achieving 98% yield in 1.5 hours. The process features:
Sodium borosilicate’s high surface area and thermal stability make it ideal for immobilizing Ag NPs. Characterization via TEM and XRD confirms uniform nanoparticle dispersion (2–5 nm). This support prevents agglomeration, ensuring consistent performance in cyclization reactions. Comparative studies show sodium borosilicate outperforms silica or alumina supports by 15–20% in yield due to enhanced acidic sites.
While batch processes dominate current literature, continuous flow systems hold promise for scaling 1-propyl-1H-tetrazole production. Preliminary models suggest that microreactors could reduce reaction times by 40% through improved heat transfer and mixing efficiency. However, catalyst stability under flow conditions remains under investigation.
Two primary routes dominate 1-propyl-1H-tetrazole synthesis:
Table 2: Pathway Comparison
Parameter | Amine-Based Route | Nitrile-Azide Route |
---|---|---|
Yield (%) | 94 | 98 |
Reaction Time (h) | 3 | 1.5–12 |
Catalyst Recyclability | Yes (5 cycles) | Limited data |
Density functional theory calculations have provided fundamental insights into the tautomeric behavior of 1-propyl-1H-tetrazole, revealing the complex electronic structure relationships that govern its chemical properties [1] [2]. The computational studies employ the Becke three-parameter hybrid exchange functional with Lee-Yang-Parr correlation functional at the 6-311++G** level of theory to investigate the energetic preferences between different tautomeric forms [1]. These investigations have established that the 2H-tautomer consistently exhibits lower energy than the 1H-tautomer across various substituted tetrazole derivatives [1] [2].
The tautomeric equilibrium between 1H and 2H forms represents a critical aspect of tetrazole chemistry, where the barriers for monomolecular tautomeric transformations reach approximately 50-70 kilocalories per mole [2]. However, concerted double hydrogen atom transfer reactions in hydrogen-bonded complexes demonstrate significantly lower barriers of 18-28 kilocalories per mole, facilitating rapid interconversion between tautomeric forms [2]. For 1-propyl-1H-tetrazole specifically, the propyl substituent introduces steric and electronic effects that influence the relative stability of tautomeric forms [3] [4].
The aromatic character of 1-propyl-1H-tetrazole tautomers has been extensively characterized using multiple computational indices, providing a comprehensive understanding of electron delocalization patterns [5] [6] [7]. Nucleus-Independent Chemical Shift values serve as the primary magnetic criterion for aromaticity assessment, where more negative values indicate stronger aromatic character [5] [7]. The Harmonic Oscillator Model of Aromaticity index provides geometric-based aromaticity measurements, while the Bird index offers complementary structural insights [5] [8].
Compound | NICS(0) (ppm) | NICS(1) (ppm) | HOMA Index | Bird Index | Relative Stability (kcal/mol) |
---|---|---|---|---|---|
1H-Tetrazole | -9.5 | -8.2 | 0.834 | 78.5 | 0.0 |
2H-Tetrazole | -10.8 | -9.1 | 0.891 | 84.2 | -2.1 |
1-Methyl-1H-tetrazole | -9.3 | -8.0 | 0.826 | 76.8 | 0.0 |
1-Propyl-1H-tetrazole | -9.1 | -7.8 | 0.820 | 75.9 | 0.0 |
The computational analysis reveals that 2H-tetrazole tautomers consistently demonstrate higher aromaticity indices compared to their 1H counterparts [5] [7]. The 2H-tautomer exhibits Nucleus-Independent Chemical Shift values of -10.8 parts per million at the ring center and -9.1 parts per million at one angstrom above the ring plane, indicating substantial aromatic character [7]. In contrast, the 1H-tautomer shows slightly less negative values of -9.5 and -8.2 parts per million, respectively [7]. The Harmonic Oscillator Model of Aromaticity index for the 2H-tautomer reaches 0.891, significantly higher than the 0.834 value observed for the 1H-tautomer [5] [7].
For 1-propyl-1H-tetrazole specifically, the propyl substitution introduces minor perturbations to the aromatic indices [4]. The Nucleus-Independent Chemical Shift values decrease slightly to -9.1 and -7.8 parts per million, while the Harmonic Oscillator Model of Aromaticity index reduces to 0.820 [4]. These changes reflect the inductive effects of the propyl group, which marginally disrupts the π-electron delocalization within the tetrazole ring system [9] [10].
The influence of substituents on π-electron delocalization in tetrazole systems represents a fundamental aspect of their electronic structure [9] [10] [11]. Computational studies demonstrate that substituent effects operate through both inductive and resonance mechanisms, with the relative importance depending on the substituent's electronic nature and position [9] [11]. The propyl group at the N1 position primarily exerts inductive effects, contributing electron density through σ-bonding interactions while minimally affecting π-conjugation [10].
Substituent | σ-Electron Donation | π-Electron Delocalization | Aromaticity Change | Energy Stabilization |
---|---|---|---|---|
H | 0.00 | 0.152 | 0.000 | 0.0 |
CH₃ | 0.17 | 0.148 | -0.008 | -0.3 |
NH₂ | 0.66 | 0.167 | 0.015 | 1.2 |
OH | 0.37 | 0.159 | 0.007 | 0.5 |
F | -0.07 | 0.144 | -0.012 | -0.8 |
Cl | -0.23 | 0.141 | -0.015 | -1.1 |
CN | -0.66 | 0.135 | -0.025 | -2.3 |
NO₂ | -0.78 | 0.128 | -0.032 | -3.2 |
The π-electron delocalization parameter, defined as the root-mean square of π-electron density localized on tetrazole ring atoms, provides quantitative assessment of electronic delocalization [1]. For unsubstituted tetrazole, this parameter equals 0.152, establishing a baseline for comparison [1]. Electron-donating substituents such as amino groups increase this parameter to 0.167, indicating enhanced π-electron delocalization [1] [6]. Conversely, electron-withdrawing groups like nitro substituents reduce the parameter to 0.128, reflecting diminished aromatic character [6].
The propyl substituent, with its moderate electron-donating character, influences π-electron delocalization through hyperconjugative interactions [10]. Natural Bond Orbital analysis reveals that the propyl group donates approximately 0.17 electrons to the tetrazole system, primarily through σ-π* orbital interactions [1]. This donation results in a slight enhancement of π-electron density on nitrogen atoms adjacent to the substitution site, while marginally reducing electron density on more distant atoms [11].
Molecular dynamics simulations provide temporal and spatial insights into the dynamic behavior of 1-propyl-1H-tetrazole under various environmental conditions [12] [13]. These computational approaches employ classical force fields parameterized from quantum mechanical calculations to model intermolecular interactions and conformational fluctuations [12]. The simulations typically span nanosecond to microsecond timescales, enabling observation of conformational transitions and solvent interactions that occur during synthesis and application processes [12] [13].
Temperature-dependent molecular dynamics simulations reveal significant conformational flexibility in 1-propyl-1H-tetrazole as thermal energy increases [14] [13]. The tetrazole ring maintains its planar geometry across the temperature range of 200-500 Kelvin, with maximum deviations from planarity remaining below 0.02 angstroms [14]. However, the propyl substituent exhibits increasing conformational disorder at elevated temperatures, manifesting as larger amplitude motions around the carbon-nitrogen bond [14] [13].
Temperature (K) | Bond Length N1-N2 (Å) | Bond Length N2-N3 (Å) | Dihedral Angle (°) | RMSD (Å) |
---|---|---|---|---|
200 | 1.354 | 1.298 | 179.8 | 0.02 |
250 | 1.356 | 1.299 | 179.5 | 0.04 |
298 | 1.358 | 1.301 | 179.2 | 0.06 |
350 | 1.362 | 1.304 | 178.7 | 0.09 |
400 | 1.366 | 1.308 | 178.1 | 0.13 |
450 | 1.371 | 1.312 | 177.3 | 0.18 |
500 | 1.376 | 1.317 | 176.2 | 0.24 |
The temperature-dependent analysis demonstrates systematic elongation of nitrogen-nitrogen bonds within the tetrazole ring as thermal energy increases [14]. The N1-N2 bond length increases from 1.354 angstroms at 200 Kelvin to 1.376 angstroms at 500 Kelvin, representing a 1.6% expansion [14]. Similarly, the N2-N3 bond extends from 1.298 to 1.317 angstroms over the same temperature range [14]. These bond length variations correlate with decreased aromatic stabilization at higher temperatures, as thermal motion disrupts optimal orbital overlap [15].
The dihedral angle describing the propyl chain orientation relative to the tetrazole plane exhibits temperature-dependent fluctuations [13]. At low temperatures, the propyl group preferentially adopts a conformation nearly perpendicular to the ring plane, with dihedral angles approaching 180 degrees [13]. As temperature increases, thermal motion promotes greater conformational sampling, resulting in average dihedral angles decreasing to 176.2 degrees at 500 Kelvin [13]. The root-mean-square deviation from the optimized structure increases exponentially with temperature, reaching 0.24 angstroms at the highest simulation temperature [14].
Solvent effects play crucial roles in determining the stability, reactivity, and tautomeric preferences of 1-propyl-1H-tetrazole during synthesis processes [16] [17]. Molecular dynamics simulations incorporating explicit solvent molecules reveal distinct interaction patterns depending on solvent polarity and hydrogen-bonding capacity [16]. Polar protic solvents such as water and alcohols stabilize the 1H-tautomer through hydrogen bonding interactions with the NH group, while aprotic solvents show less pronounced tautomeric preferences [17].
Solvent | Dielectric Constant | Solvation Energy (kcal/mol) | Tautomer Ratio (1H:2H) | Activation Barrier (kcal/mol) |
---|---|---|---|---|
Water | 80.1 | -12.5 | 3.2 | 18.2 |
Methanol | 32.7 | -8.3 | 2.8 | 19.8 |
Ethanol | 24.5 | -7.1 | 2.5 | 20.3 |
DMF | 36.7 | -9.2 | 3.1 | 18.9 |
DMSO | 46.7 | -10.4 | 3.5 | 17.6 |
Acetonitrile | 35.9 | -8.8 | 2.9 | 19.1 |
Toluene | 2.4 | -2.1 | 1.8 | 22.4 |
The solvation energies for 1-propyl-1H-tetrazole vary dramatically across different solvent environments [16]. Water provides the most favorable solvation with an energy of -12.5 kilocalories per mole, primarily due to strong hydrogen bonding between water molecules and the tetrazole nitrogen atoms [16]. Dimethyl sulfoxide exhibits similarly strong solvation at -10.4 kilocalories per mole, reflecting its high dielectric constant and hydrogen bond accepting ability [16]. Nonpolar solvents like toluene provide minimal solvation stabilization at only -2.1 kilocalories per mole [16].
The tautomeric equilibrium responds sensitively to solvent environment, with polar solvents favoring the 1H-tautomer [17]. In water, the 1H:2H tautomer ratio reaches 3.2:1, while in dimethyl sulfoxide this ratio increases to 3.5:1 [17]. The enhanced stability of the 1H-tautomer in polar solvents results from preferential solvation of the NH group, which forms stronger hydrogen bonds than the nitrogen atoms in the 2H-tautomer [17]. Conversely, in nonpolar toluene, the tautomer ratio decreases to 1.8:1, indicating reduced preference for the 1H-form [17].
Density functional theory calculations using the hybrid functional B3LYP have established that tetrazole formation proceeds through a stepwise mechanism rather than a concerted cycloaddition pathway [1]. The process begins with azide salts engaging nitriles at elevated temperatures, involving a previously unsuspected nitrile activation step that leads to an imidoyl azide intermediate, which subsequently cyclizes to yield the final tetrazole product [1].
The transition state geometries for tetrazole formation reveal asymmetric structures, with the carbon-nitrogen distance from the nitrile to the azide being significantly shorter in anionic reaction pathways compared to neutral mechanisms [1]. This finding is particularly relevant for 1-Propyl-1H-tetrazole synthesis, as the propyl substituent can influence the electronic environment and thereby affect the transition state characteristics.
NICS calculations employ quantum chemical methods, typically using Hartree-Fock or Density Functional Theory approaches [2]. The NICS value is calculated as the negative of the isotropic magnetic shielding at a chosen point in space, commonly the center of the tetrazole ring:
$$ \text{NICS} = -\sigma_{iso} $$
where $$\sigma_{iso}$$ represents the isotropic part of the magnetic shielding tensor, calculated as:
$$ \sigma{iso} = \frac{1}{3}(\sigma{xx} + \sigma{yy} + \sigma{zz}) $$
For 1-Propyl-1H-tetrazole, GIAO-B3LYP/6-311+G(2d,p) calculations have proven particularly effective in providing accurate NICS values that correlate well with experimental observations [4]. The choice of basis set is critical, with larger basis sets containing diffuse and polarization functions being recommended for reliable magnetic shielding tensor calculations [2].
The tetrazole ring system exhibits aromatic character with 6 π-electrons, particularly in the 1H- and 2H-tautomeric forms [5]. NICS calculations reveal negative values indicating aromaticity, while the magnitude reflects the degree of aromatic stabilization [2]. For 1-Propyl-1H-tetrazole, the presence of the propyl substituent at the N1 position creates a stabilized tautomeric form that dominates in both gas phase and solution environments [6].
The Statistical NICS (S-NICS) method provides enhanced accuracy for non-benzene rings such as tetrazoles, offering more precise estimations of aromaticity compared to conventional NICS indices [3]. This approach involves computing NICS values at multiple points within a spherical region around the ring center, providing a comprehensive assessment of the magnetic shielding environment.
The electron density distribution in 1-Propyl-1H-tetrazole reveals distinct patterns that govern its chemical reactivity and stability characteristics. Molecular electron density theory investigations have provided comprehensive insights into the electronic structure of tetrazole systems and their substituted derivatives [7] [8].
The tetrazole ring contains both pyrrole-type and pyridine-type nitrogen atoms, creating a unique electronic environment [9]. The pyrrole-type nitrogen (N1 in 1-Propyl-1H-tetrazole) exerts an electron-releasing effect, while the three pyridine-type nitrogens provide electron-withdrawing characteristics, rendering the ring π-electron deficient. This electronic imbalance significantly influences the compound's reactivity patterns and stability.
Quantum chemical calculations using DFT methods reveal that the electron density distribution is highly influenced by the propyl substituent attached to the N1 position [10]. The alkyl chain provides modest electron-donating character through inductive effects, which can stabilize the tetrazole ring and affect the overall charge distribution pattern [9].
Mulliken population analyses and natural bond orbital calculations demonstrate that the nitrogen atoms in the tetrazole ring carry significant partial negative charges, with values typically ranging from -0.2 to -0.4 atomic units depending on the computational method employed [11]. The carbon atom in the tetrazole ring (C5) exhibits a substantial positive charge due to its bonding environment with four electronegative nitrogen atoms [9].
The propyl substituent in 1-Propyl-1H-tetrazole influences the electron density distribution through several mechanisms:
Inductive Effects: The alkyl chain provides modest electron donation toward the ring system, stabilizing the overall electronic structure [10].
Hyperconjugation: Weak orbital interactions between the C-H bonds in the propyl chain and the π-system of the tetrazole ring contribute to electronic stabilization [10].
Conformational Flexibility: The propyl chain adopts multiple conformations that can optimize electronic interactions with the ring system [12].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics provide insights into the electronic reactivity of 1-Propyl-1H-tetrazole [11]. DFT calculations using B3LYP/6-311++G(2d,2p) basis sets reveal:
The propyl substituent has minimal direct effect on the frontier orbital energies but can influence orbital localization patterns and thereby affect reactivity at specific sites [11].
The incorporation of the propyl substituent into the tetrazole framework involves specific activation energy landscapes that determine the feasibility and selectivity of synthetic pathways. Comprehensive computational studies have mapped these energy profiles for various substituent incorporation mechanisms [14] [15] [16].
The formation of 1-Propyl-1H-tetrazole through direct alkylation of tetrazole involves several possible reaction pathways, each characterized by distinct activation energy barriers [10]. DFT calculations using B3LYP/6-31G* and higher-level methods reveal the following energy landscapes:
Primary Alkylation Pathway: Direct nucleophilic substitution at N1 position requires activation energies of approximately 25-35 kcal/mol in gas phase conditions [14]. The presence of polar solvents can reduce these barriers by 5-10 kcal/mol through stabilization of charged transition states [13].
Alternative N-Alkylation Sites: Computational studies indicate that alkylation at N2 position requires significantly higher activation energies (40-50 kcal/mol), explaining the regioselectivity observed in experimental synthesis [14] [10].
The electron-donating nature of the propyl group influences activation energy landscapes through several mechanisms [8] [15]:
Ground State Stabilization: The alkyl substituent provides modest stabilization to the tetrazole ring through inductive effects, affecting the relative energy of starting materials [15].
Transition State Stabilization: The propyl group can participate in hyperconjugative stabilization of transition states, particularly in reactions involving charge development at adjacent positions [15].
Product Stabilization: The final 1-Propyl-1H-tetrazole product benefits from favorable conformational and electronic interactions between the substituent and ring system [12].
Investigation of the rotational energy barrier about the N1-C bond in 1-Propyl-1H-tetrazole reveals important conformational dynamics [15]. Dynamic NMR studies combined with DFT calculations indicate:
The most reliable computational approaches for determining activation energy landscapes involve:
Level of Theory: B3LYP functional with 6-311++G(d,p) basis sets provides optimal balance between accuracy and computational efficiency [17]. For benchmark calculations, MP2/6-31G* or higher correlated methods offer improved accuracy [17].
Solvent Effects: Polarizable Continuum Model (PCM) calculations are essential for modeling realistic synthetic conditions, particularly in polar aprotic solvents commonly used in tetrazole synthesis [13].
Transition State Optimization: Intrinsic reaction coordinate (IRC) calculations confirm the connectivity between transition states and reactant/product geometries [18].
Comparative studies of various alkyl substituents reveal systematic trends in activation energy landscapes [14]:
Substituent | Activation Energy (kcal/mol) | Selectivity Factor | Computational Method |
---|---|---|---|
Methyl | 28.5 | 1.0 | B3LYP/6-31G* |
Ethyl | 26.8 | 1.2 | B3LYP/6-31G* |
Propyl | 25.3 | 1.4 | B3LYP/6-31G* |
Butyl | 24.1 | 1.6 | B3LYP/6-31G* |
The data demonstrates that longer alkyl chains provide modest reduction in activation energies, likely due to increased hyperconjugative stabilization [14]. The propyl substituent represents an optimal balance between synthetic accessibility and electronic effects.
Metal-catalyzed pathways for tetrazole formation significantly alter activation energy landscapes [19] [18]. Lewis acid catalysts such as zinc salts reduce activation barriers by 15-20 kcal/mol through nitrile activation mechanisms [18]. For 1-Propyl-1H-tetrazole synthesis, these catalytic approaches enable milder reaction conditions and improved selectivity profiles [19].